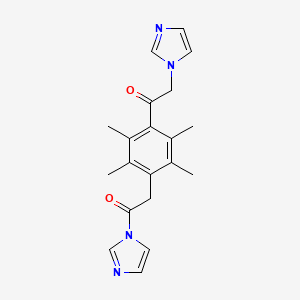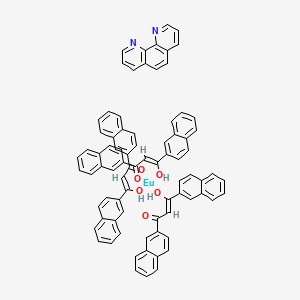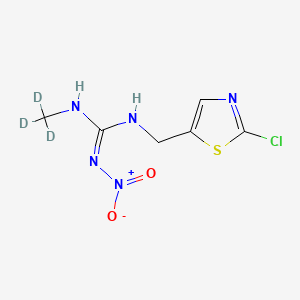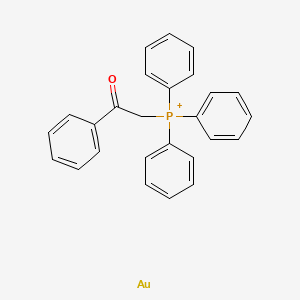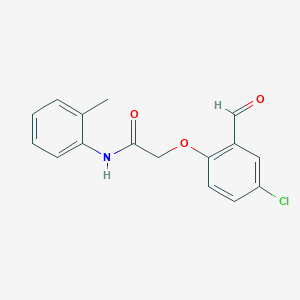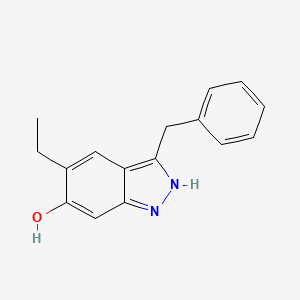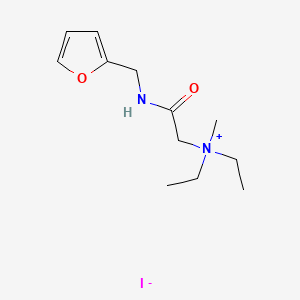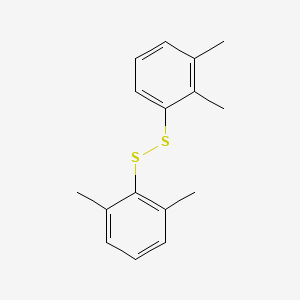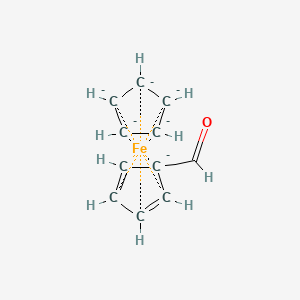
Ferrocene carboxyaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrocene carboxyaldehyde, also known as cyclopentadienyl(formylcyclopentadienyl)iron, is an organometallic compound with the molecular formula C11H10FeO. It is a derivative of ferrocene, where one of the cyclopentadienyl rings is substituted with a formyl group. This compound is known for its unique electronic and structural properties, making it a valuable compound in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ferrocene carboxyaldehyde can be synthesized through several methods. One common method involves the Vilsmeier-Haack reaction, where ferrocene reacts with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound . The reaction conditions typically involve maintaining the temperature between 20-60°C and adjusting the pH to 6-7 using sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Vilsmeier-Haack reaction remains a standard approach due to its efficiency and relatively straightforward procedure .
Analyse Des Réactions Chimiques
Types of Reactions: Ferrocene carboxyaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ferrocene carboxylic acid.
Reduction: It can be reduced to form ferrocene methanol.
Substitution: It can participate in electrophilic substitution reactions, such as the formation of Schiff bases with amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) are typically used.
Substitution: Reactions with amines often require mild acidic conditions.
Major Products Formed:
Oxidation: Ferrocene carboxylic acid.
Reduction: Ferrocene methanol.
Substitution: Schiff bases and other derivatives.
Applications De Recherche Scientifique
Ferrocene carboxyaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ferrocene carboxyaldehyde and its derivatives often involves redox reactions due to the reversible oxidation state of the iron center. This redox activity allows ferrocene derivatives to participate in electron transfer processes, making them effective in catalysis and electrochemical applications . In biological systems, the redox properties contribute to their therapeutic effects, such as generating reactive oxygen species (ROS) to induce cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Ferrocene carboxyaldehyde can be compared with other ferrocene derivatives, such as:
Ferrocene carboxylic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.
Ferrocene methanol: Formed by the reduction of this compound, it has a hydroxyl group instead of an aldehyde group, leading to different chemical properties.
Ferrocenium ion: The oxidized form of ferrocene, which has different electrochemical properties and is used in redox chemistry.
This compound is unique due to its aldehyde functional group, which allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C11H10FeO-6 |
|---|---|
Poids moléculaire |
214.04 g/mol |
Nom IUPAC |
cyclopenta-2,4-diene-1-carbaldehyde;cyclopentane;iron |
InChI |
InChI=1S/C6H5O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-5H;1-5H;/q-1;-5; |
Clé InChI |
QFJDGKGSGIWJEZ-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C=O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


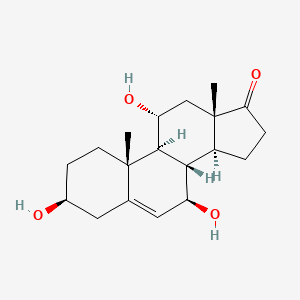
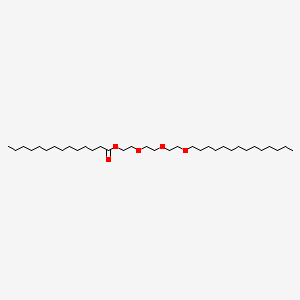
![Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]-](/img/structure/B13777528.png)
